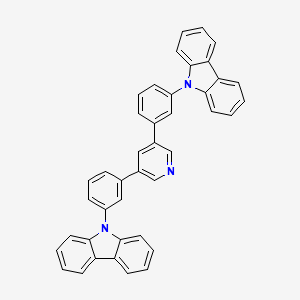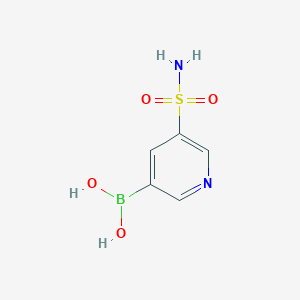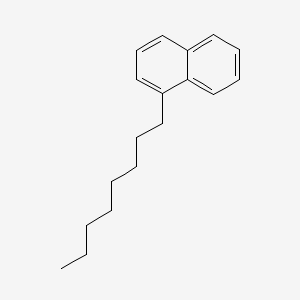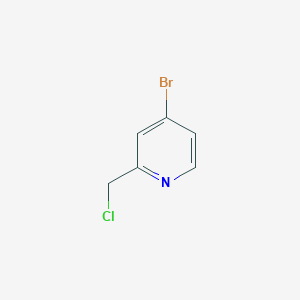
3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine
Übersicht
Beschreibung
3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: is a compound known for its unique electronic properties. It is a derivative of carbazole and pyridine, and its molecular formula is C41H27N3 with a molecular weight of 561.67 g/mol . This compound is primarily used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is used as a building block for synthesizing more complex molecules. Its unique electronic properties make it valuable in the development of new materials for electronic applications .
Biology and Medicine: While its primary applications are in electronics, research is ongoing to explore its potential in biological and medical fields. Its structural properties may allow it to interact with biological molecules in unique ways, potentially leading to new therapeutic agents .
Industry: In the industry, this compound is extensively used in the production of OLEDs and other optoelectronic devices. Its ability to emit blue light through excited state intermolecular charge transfer makes it a crucial component in the development of high-efficiency light-emitting devices .
Wirkmechanismus
Target of Action
The primary target of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine, also known as 9H-Carbazole, 9,9’-(3,5-pyridinediyldi-3,1-phenylene)bis-, is the electron transport chain in organic light-emitting diodes (OLEDs) . This compound acts as an electron donor .
Mode of Action
The compound interacts with its targets by donating electrons. It achieves blue-light emitting by the excited state intermolecular charge transfer process . This means that it can transfer its electrons to other molecules in an excited state, leading to the emission of blue light.
Biochemical Pathways
The compound affects the electron transport chain in OLEDs . When it donates an electron, it causes a change in the energy state of the receiving molecule. This energy change is what leads to the emission of light. The exact biochemical pathways involved in this process are complex and involve a series of redox reactions.
Pharmacokinetics
While the term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of this compound used in OLEDs, we can consider its similar properties. The compound has a high melting point of 237 °C , suggesting it is stable under normal conditions. Its density is 1.21 , indicating it is slightly denser than water. The compound is a white powder or crystal , which suggests it could be easily incorporated into various forms for use in OLEDs.
Result of Action
The result of the compound’s action is the emission of blue light in OLEDs . This is due to the energy change caused by the transfer of electrons from the compound to other molecules in the electron transport chain.
Action Environment
The action of the compound can be influenced by environmental factors such as temperature and the presence of other molecules in the OLED. For example, the compound’s high melting point suggests it can remain stable and effective at high temperatures . .
Safety and Hazards
The safety symbol for 35DCzPPy is GHS07, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
Carbazole derivatives like 35DCzPPy have drawn attention due to their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photovoltaic devices, etc . Future research may focus on further improving their properties and expanding their applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine typically involves the reaction of carbazole derivatives with pyridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling . These reactions are carried out in the presence of a base and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,5-dione derivatives, while reduction may produce partially hydrogenated products .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: Another carbazole-pyridine derivative used in OLEDs.
9,10-Dihydro-9,9-dimethyl-10-(3-(6-(3-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyridin-2-yl)phenyl acridin (DDMACPy): A pyridine-containing bipolar host material with high triplet energy.
N-(3-(6-(3-(diphenyl amino)phenyl)pyridin-2-yl)phenyl)-N-phenylbenzenamine (DTPAPy): Another modified host material for OLEDs.
Uniqueness: 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is unique due to its specific electronic properties and its ability to achieve blue-light emission through excited state intermolecular charge transfer. This makes it particularly valuable in the development of high-efficiency OLEDs and other optoelectronic devices .
Eigenschaften
IUPAC Name |
9-[3-[5-(3-carbazol-9-ylphenyl)pyridin-3-yl]phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H27N3/c1-5-19-38-34(15-1)35-16-2-6-20-39(35)43(38)32-13-9-11-28(24-32)30-23-31(27-42-26-30)29-12-10-14-33(25-29)44-40-21-7-3-17-36(40)37-18-4-8-22-41(37)44/h1-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHOGVHFPFGPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CN=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101199631 | |
| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101199631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013405-25-8 | |
| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013405-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101199631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6594308.png)


![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)

![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)

